Cas no 1037176-27-4 (3-Fluoropropylzinc iodide)

3-Fluoropropylzinc iodide 化学的及び物理的性質
名前と識別子
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- 3-Fluoropropylzinc iodide
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- インチ: 1S/C3H6F.HI.Zn/c1-2-3-4;;/h1-3H2;1H;/q;;+1/p-1
- InChIKey: BCHHKHFRNOIYBF-UHFFFAOYSA-M
- ほほえんだ: C(CF)C[Zn]I
3-Fluoropropylzinc iodide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB571091-50 ml |
3-Fluoropropylzinc iodide, 0.50 M in THF; . |
1037176-27-4 | 50 ml |
€1373.20 | 2024-04-20 | ||
abcr | AB571091-100ml |
3-Fluoropropylzinc iodide, 0.50 M in THF; . |
1037176-27-4 | 100ml |
€2025.90 | 2024-08-02 | ||
abcr | AB571091-100 ml |
3-Fluoropropylzinc iodide, 0.50 M in THF; . |
1037176-27-4 | 100 ml |
€2025.90 | 2024-04-20 | ||
abcr | AB571091-50ml |
3-Fluoropropylzinc iodide, 0.50 M in THF; . |
1037176-27-4 | 50ml |
€1373.20 | 2024-08-02 |
3-Fluoropropylzinc iodide 関連文献
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
3-Fluoropropylzinc iodideに関する追加情報
Introduction to 3-Fluoropropylzinc Iodide (CAS No. 1037176-27-4)
3-Fluoropropylzinc Iodide, with the chemical formula (C₃H₆F)₂ZnI, is a specialized organometallic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This organozinc reagent, identified by its CAS number 1037176-27-4, serves as a crucial intermediate in the preparation of various fluorinated compounds, which are increasingly relevant in the development of modern medicinal agents. The unique combination of a fluoroalkyl group and a zinc iodide moiety makes this compound particularly valuable for cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, which are pivotal in constructing complex organic molecules.
The reactivity of 3-Fluoropropylzinc Iodide stems from its ability to participate in nucleophilic substitution reactions, where the zinc-carbon bond can be readily displaced by electron-deficient or activated carbon electrophiles. This characteristic has been leveraged in recent studies to develop novel methodologies for the synthesis of fluorinated alkenes and alkynes. For instance, researchers have utilized this compound to facilitate the introduction of fluorine atoms into biologically active molecules, enhancing their metabolic stability and pharmacokinetic properties. Such advancements are particularly pertinent in the design of next-generation antiviral and anticancer agents, where fluorine substitution often improves drug efficacy.
In the realm of pharmaceutical innovation, 3-Fluoropropylzinc Iodide has been employed in the synthesis of fluorinated heterocycles, which are known for their broad spectrum of biological activities. A notable application has been its use in constructing pyridine and pyrimidine derivatives, which are core structural motifs in many therapeutic compounds. Recent publications highlight its role in generating libraries of fluorinated small molecules for high-throughput screening, enabling rapid identification of lead candidates with improved binding affinities and selectivity. The ability to introduce fluorine at specific positions within these heterocyclic frameworks has opened new avenues for drug discovery, particularly in addressing emerging infectious diseases and chronic conditions.
The industrial relevance of 3-Fluoropropylzinc Iodide (CAS No. 1037176-27-4) is further underscored by its compatibility with green chemistry principles. Unlike some traditional organometallic reagents that require harsh conditions or generate significant waste, this compound can be handled under mild temperatures and solvents that are environmentally benign. This aligns with the growing emphasis on sustainable synthetic routes in pharmaceutical manufacturing. Additionally, its stability under ambient conditions makes it a convenient choice for laboratories aiming to streamline synthetic protocols without compromising yield or purity.
From an academic perspective, the study of 3-Fluoropropylzinc Iodide has contributed to a deeper understanding of organometallic chemistry and its applications in medicinal science. Researchers have explored its mechanistic pathways, revealing insights into how zinc-based reagents facilitate carbon-carbon bond formation. These findings not only refine existing synthetic strategies but also inspire new approaches for constructing complex molecular architectures. For example, investigations into its role in radical-mediated reactions have expanded the toolkit available to chemists seeking efficient ways to introduce fluorine into challenging substrates.
The versatility of 3-Fluoropropylzinc Iodide extends beyond pharmaceuticals into materials science and agrochemicals. In materials research, fluorinated compounds derived from this reagent have been investigated for their potential use in organic electronics and liquid crystals due to their enhanced thermal stability and electronic properties. Meanwhile, in agriculture, fluorinated intermediates synthesized using this compound contribute to the development of novel pesticides with improved efficacy and environmental safety profiles.
As the demand for specialized organometallic reagents continues to grow, manufacturers supplying 3-Fluoropropylzinc Iodide (CAS No. 1037176-27-4) have focused on improving production scalability while maintaining high purity standards. Advances in purification techniques have enabled researchers to access this compound with minimal impurities, ensuring reliable outcomes in sensitive synthetic transformations. Furthermore, collaborations between academia and industry have led to the development of optimized protocols for handling and storing this reagent safely.
In conclusion,3-Fluoropropylzinc Iodide represents a cornerstone material in modern synthetic chemistry, playing an indispensable role across multiple disciplines including pharmaceuticals、materials science,and agrochemicals。 Its unique properties as an organozinc reagent continue to drive innovation, enabling the creation of novel compounds with significant societal benefits。 As research progresses,the applications of this compound will undoubtedly expand, solidifying its position as a vital tool for chemists worldwide.
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